1-((2-Chlorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
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Overview
Description
- The 2-chlorobenzyl group is introduced via nucleophilic substitution reactions.
- Common reagents include 2-chlorobenzyl chloride and a suitable base like sodium hydride or potassium carbonate.
Attachment of the Furan-2-ylmethyl Group:
- The furan-2-ylmethyl group is attached through similar nucleophilic substitution reactions.
- Furan-2-ylmethyl chloride is typically used as the reagent.
Industrial Production Methods:
- Industrial production may involve continuous flow processes to enhance efficiency and yield.
- Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chlorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multiple steps:
-
Formation of the Piperidine Core:
- Starting with piperidine, the compound is functionalized to introduce sulfonyl groups.
- Reagents such as chlorosulfonic acid or sulfonyl chlorides are commonly used under controlled conditions to achieve sulfonylation.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Chlorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include thiols.
- Substitution reactions yield various functionalized derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of novel pharmaceuticals.
Medicine:
- Potential applications in drug design and development.
- Explored for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-Chlorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
1-((2-Chlorobenzyl)sulfonyl)piperidine: Lacks the furan-2-ylmethyl group, making it less versatile.
4-((Furan-2-ylmethyl)sulfonyl)piperidine:
Uniqueness:
- The presence of both 2-chlorobenzyl and furan-2-ylmethyl groups provides a unique combination of properties.
- Enhanced reactivity and potential for diverse applications in various fields.
This detailed overview highlights the significance of 1-((2-Chlorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-(furan-2-ylmethylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S2/c18-17-6-2-1-4-14(17)12-26(22,23)19-9-7-16(8-10-19)25(20,21)13-15-5-3-11-24-15/h1-6,11,16H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHWLLNVJNQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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